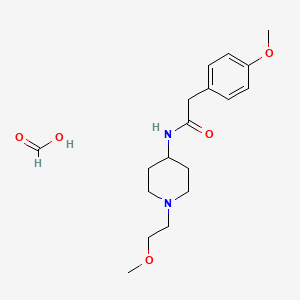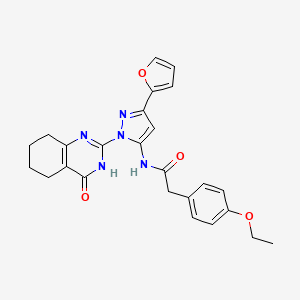
2-(4-Ethoxyphenyl)-N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions demonstrates the intricate relationship between molecular structure and functional properties. These studies provide insights into how hydrogen bonding influences self-assembly processes and reveals significant antioxidant activity of these compounds (Chkirate et al., 2019). Furthermore, the creation of novel quinazolinone derivatives with incorporated biologically active moieties showcases a methodology for generating compounds with potential antitumor and antifungal activities (El-bayouki et al., 2011).
Biological Applications
Research into quinazolinone and its derivatives reveals a broad spectrum of biological activities. For instance, the development of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines showcases efforts to explore structural effects on reactivity and potential biological applications (Khan et al., 2010). Additionally, studies on indenopyrazoles as tubulin polymerization inhibitors highlight the potential of these compounds in cancer therapy by inhibiting cell growth through disruption of microtubule formation (Minegishi et al., 2015).
Antimicrobial and Antituberculosis Activities
Compounds derived from furan and quinoline have been synthesized and evaluated for their in vitro anti-tuberculosis activities, demonstrating the potential for developing new therapeutic agents against infectious diseases (Bai et al., 2011). Similarly, the synthesis of N-heteryl-β-[(2-alkoxyethyl)oxy]/β-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides and their evaluation as possible H1-antihistaminics contribute to the understanding of the structural basis for antihistaminic activity, offering a foundation for the development of novel therapeutic agents (Rao & Reddy, 1994).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-2-33-17-11-9-16(10-12-17)14-23(31)27-22-15-20(21-8-5-13-34-21)29-30(22)25-26-19-7-4-3-6-18(19)24(32)28-25/h5,8-13,15H,2-4,6-7,14H2,1H3,(H,27,31)(H,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQKUWRJJJHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC4=C(CCCC4)C(=O)N3)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2702859.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide](/img/structure/B2702861.png)
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702864.png)
![3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B2702865.png)
![Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2702866.png)
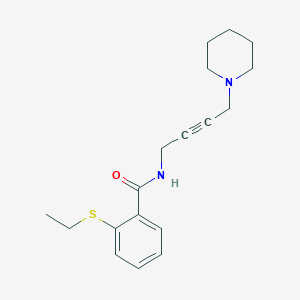
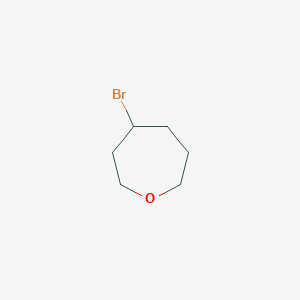
![2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2702871.png)
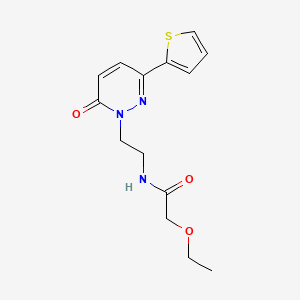
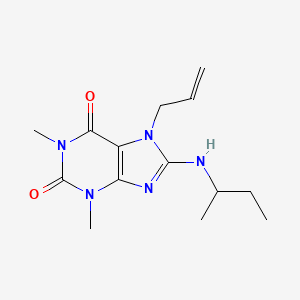
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2702878.png)
![2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2702879.png)
